molecular formula C4H2Br2N4 B2697457 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile CAS No. 477869-83-3

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile

Cat. No. B2697457
CAS RN: 477869-83-3
M. Wt: 265.896
InChI Key: IVDRAQNTXQDAGH-UHFFFAOYSA-N
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Description

“2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile” is a chemical compound with the linear formula C4H2Br2N4 . It is related to “3,5-Dibromo-1H-1,2,4-triazole”, which has the empirical formula C2HBr2N3 and a molecular weight of 226.86 .


Molecular Structure Analysis

The molecular structure of “2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile” can be inferred from its linear formula C4H2Br2N4 . It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The ring is substituted at the 3 and 5 positions with bromine atoms and at the 1 position with an acetonitrile group.

Scientific Research Applications

Chemical Research

“2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . These compounds are often used in chemical research due to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Anticancer Research

1,2,4-triazole derivatives, including “2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile”, have shown promising results in anticancer research . For example, some 1,2,4-triazole derivatives have demonstrated cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 .

Drug Development

The unique chemical structure of “2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile” makes it a potential candidate for drug development. Its ability to interact with various biological targets can lead to the discovery of new therapeutic agents .

Synthesis of Novel Compounds

“2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile” can be used as a starting material for the synthesis of novel compounds. Its bromine atoms can participate in various reactions, leading to the formation of a wide range of new substances .

Study of Aromatase Enzyme

Molecular docking studies have been conducted to understand the mechanism and binding modes of 1,2,4-triazole derivatives in the binding pocket of the aromatase enzyme, a possible target for anticancer therapy .

Development of CXCR3 Antagonists

In a study, “2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile” was used in the development of CXCR3 antagonists . CXCR3 is a chemokine receptor that plays a crucial role in inflammation and immune responses.

properties

IUPAC Name

2-(3,5-dibromo-1,2,4-triazol-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N4/c5-3-8-4(6)10(9-3)2-1-7/h2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDRAQNTXQDAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)N1C(=NC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile

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